molecular formula C20H23NO B1675175 Levoprotiline CAS No. 76496-68-9

Levoprotiline

Katalognummer: B1675175
CAS-Nummer: 76496-68-9
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: FDXQKWSTUZCCTM-ZUIJCZDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levoprotilin ist eine chemische Verbindung, die für ihre antidepressiven Eigenschaften bekannt ist. Es ist das R-(-) Enantiomer von Oxaprotilin, einem Nachfolger des Antidepressivums der zweiten Generation Maprotilin. Levoprotilin ist für seine Fähigkeit bekannt, die Wiederaufnahme von Noradrenalin selektiv zu hemmen, was es zu einer wertvollen Verbindung bei der Behandlung von Depressionen macht .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Levoprotilin wird aus Oxaprotilin synthetisiert, einem racemischen Gemisch aus zwei Enantiomeren. Die Synthese beinhaltet die Trennung von Oxaprotilin in seine R-(-) und S-(+) Enantiomere. Das R-(-) Enantiomer ist Levoprotilin .

Industrielle Produktionsmethoden: Die industrielle Produktion von Levoprotilin beinhaltet die großtechnische Trennung von Oxaprotilin. Dieser Prozess beinhaltet die Verwendung von chiraler Chromatographie oder Kristallisationstechniken, um die Enantiomere zu trennen. Die Produktion erfolgt unter kontrollierten Bedingungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levoprotiline is synthesized from oxaprotiline, which is a racemic mixture of two enantiomers. The synthesis involves the resolution of oxaprotiline into its R-(-) and S-(+) enantiomers. The R-(-) enantiomer is this compound .

Industrial Production Methods: The industrial production of this compound involves the large-scale resolution of oxaprotiline. This process includes the use of chiral chromatography or crystallization techniques to separate the enantiomers. The production is carried out under controlled conditions to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Levoprotilin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifikation der Struktur der Verbindung und die Verbesserung ihrer pharmakologischen Eigenschaften .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Levoprotilin, die auf ihre verbesserten therapeutischen Wirkungen untersucht werden .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antidepressant Effects

Levoprotiline has been studied extensively for its antidepressant properties. A significant study demonstrated that repeated administration of this compound resulted in the upregulation of histamine H1 receptors in the rat brain, which is associated with improved mood regulation . The study involved administering 20 mg/kg of this compound daily for 28 days, leading to a marked increase in histamine receptor activity compared to the control group.

2. Antihistaminergic Properties

As an antihistamine, this compound has shown efficacy in alleviating allergic symptoms. Its low sedative effect makes it a favorable option compared to traditional antihistamines that often cause drowsiness. The compound's binding affinity to histamine H1 receptors has been quantified, revealing an IC50 value significantly lower than that of conventional antihistamines like mepyramine .

3. Clinical Studies

A double-blind study involving 58 patients with major depression assessed the efficacy of this compound compared to maprotiline. Results indicated a response rate of 31% for this compound after three weeks, while maprotiline showed a higher response rate of 58% during the same period. This highlights the potential of this compound as an alternative treatment option, although it may not be as effective as some other antidepressants .

Table 1: Effects of this compound on Histamine Receptors

Treatment DurationDose (mg/kg)Histamine H1 Receptor Activity (%)
28 Days20Upregulated to 120%

Table 2: Clinical Efficacy Comparison

DrugResponse Rate (%)Duration (Weeks)
This compound313
Maprotiline583

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial, patients receiving this compound exhibited noticeable mood improvements over a six-week period. The study emphasized the importance of receptor modulation in achieving clinical efficacy, suggesting that this compound's action on histamine receptors plays a critical role in its antidepressant effects .

Case Study 2: Allergic Reactions Management

Another study focused on this compound's use in managing allergic reactions demonstrated significant symptom relief with minimal sedation compared to traditional antihistamines. Patients reported fewer side effects, indicating this compound's potential as a safer alternative for allergy management .

Wirkmechanismus

Levoprotiline exerts its effects by selectively inhibiting the reuptake of norepinephrine at neuronal synaptic receptor sites. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound also exhibits antihistaminic properties, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its high selectivity for norepinephrine reuptake inhibition and its minimal side effects compared to other antidepressants. Its enantiomeric purity (>99%) ensures consistent therapeutic efficacy and reduced adverse effects .

Biologische Aktivität

Levoprotiline is a novel tetracyclic antidepressant that has garnered attention for its unique pharmacological profile and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its effects on neurotransmitter systems, receptor interactions, and clinical efficacy based on diverse research findings.

This compound primarily exerts its effects through modulation of various neurotransmitter systems, particularly focusing on histaminergic and dopaminergic pathways.

  • Histamine H1 Receptor Modulation : Research indicates that repeated treatment with this compound upregulates histamine H1 receptors, enhancing the phosphoinositide (PI) hydrolysis response in vivo. This suggests that this compound may exert its antidepressant effects by influencing central histaminergic activity, which is known to play a role in mood regulation .
  • Dopaminergic Function : The anti-immobility effects associated with this compound have been linked to enhanced dopaminergic function, similar to other antidepressants. This mechanism may contribute to its efficacy in treating major depressive disorder .

Pharmacological Profile

The pharmacological profile of this compound has been extensively studied through various preclinical and clinical trials. Key findings include:

  • CNS Effects : At lower doses, this compound does not significantly alter general behavior in animal models; however, at higher doses, it has been observed to slightly suppress spontaneous motor activity and induce drowsiness .
  • Cardiovascular Effects : In anesthetized dogs, this compound has been shown to decrease heart rate and prolong the QT interval. These cardiovascular effects are essential considerations when evaluating the drug's safety profile .

Clinical Studies

Several clinical studies have investigated the efficacy of this compound in treating major depression:

  • Double-Blind Study : A study involving 58 in-patients with major depression found that after three weeks of treatment, 31% of patients on this compound responded positively compared to a higher response rate for maprotiline (58%). This suggests that while this compound is effective, it may be less potent than some of its counterparts .

Data Tables

The following tables summarize key findings from studies on this compound's biological activity.

Study AspectFindings
Histamine H1 Receptor BindingUpregulation observed after repeated treatment
Dopaminergic ActivityEnhanced anti-immobility effects noted
Clinical Response Rate31% response in major depression patients
Pharmacological EffectsObservations
CNS EffectsSlight suppression of motor activity at high doses
Cardiovascular EffectsDecreased heart rate; QT prolongation observed

Case Studies

Case studies have illustrated the practical implications of this compound's biological activity:

  • Patient Response Variability : In a cohort study of patients treated with this compound, variability in response was noted, with some patients experiencing significant improvements while others did not respond as favorably. This highlights the need for personalized treatment approaches in psychiatric care.
  • Long-Term Efficacy : Longitudinal studies have suggested that while initial responses may vary, sustained treatment with this compound can lead to improved outcomes over time for certain patient populations.

Eigenschaften

CAS-Nummer

76496-68-9

Molekularformel

C20H23NO

Molekulargewicht

293.4 g/mol

IUPAC-Name

(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol

InChI

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1

InChI-Schlüssel

FDXQKWSTUZCCTM-ZUIJCZDSSA-N

SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Isomerische SMILES

CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Kanonische SMILES

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O

Aussehen

Solid powder

Key on ui other cas no.

76496-68-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

C 49802B-Ba
C-49802B-Ba
CGP 12103A
CGP 12104A
hydroxymaprotilin
hydroxymaprotilin hydrochloride
hydroxymaprotilin hydrochloride, (R)-isomer
hydroxymaprotilin hydrochloride, (S)-isomer
hydroxymaprotilin, (+-)-isomer
hydroxymaprotilin, (+R)-isomer
hydroxymaprotilin, (S)-isomer
levoprotiline
oxaprotiline

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levoprotiline
Reactant of Route 2
Levoprotiline
Reactant of Route 3
Levoprotiline
Reactant of Route 4
Levoprotiline
Reactant of Route 5
Reactant of Route 5
Levoprotiline
Reactant of Route 6
Levoprotiline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.